molecular formula C15H22N2O B137762 5-Methoxy-N-methyl-N-isopropyltryptamine CAS No. 96096-55-8

5-Methoxy-N-methyl-N-isopropyltryptamine

Cat. No. B137762
CAS RN: 96096-55-8
M. Wt: 246.35 g/mol
InChI Key: HEDOODBJFVUQMS-UHFFFAOYSA-N
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Description

5-Methoxy-N-methyl-N-isopropyltryptamine is a synthetic tryptamine derivative that has emerged as a new psychoactive substance (NPS). It is designed to mimic the effects of traditional hallucinogenic compounds found in some mushrooms, such as psilocin and N,N-dimethyltryptamine. This compound has gained attention due to its presence in seizures and its legal status, which, at the time of the studies, had not been banned yet . The compound is known for its psychotomimetic effects, which can vary depending on the substitution of aromatic oxygen substituents .

Synthesis Analysis

The synthesis of related tryptamines, such as 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), has been achieved through the Speeter and Anthony procedure. This method has been characterized using techniques like ESI-MS-MS, ESI-TOF-MS, and NMR, which have also helped identify various side products of the synthesis . Although the synthesis of 5-Methoxy-N-methyl-N-isopropyltryptamine itself is not detailed, the analytical techniques used for 5-MeO-DIPT could be applicable for its characterization.

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-Methoxytryptamine, has been studied using Fourier transform infrared spectra and molecular mechanic calculations (MM3). Conformational analysis has been established using the PM3 method, which could be relevant for understanding the structure of 5-Methoxy-N-methyl-N-isopropyltryptamine as well .

Chemical Reactions Analysis

The chemical reactions of 5-Methoxy-N-methyl-N-isopropyltryptamine have not been explicitly detailed in the provided papers. However, the metabolism and pharmacokinetics of this compound have been studied in vivo using adult male mice. The identification of four metabolites through ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry suggests that the compound undergoes metabolic transformations in the body, with the O-demethylated metabolite and the non-metabolised parent compound proposed as consumption markers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methoxy-N-methyl-N-isopropyltryptamine are not directly reported in the provided papers. However, related compounds like 5-MeO-DIPT have been analyzed using gas chromatography-mass spectrometry (GC-MS) for their presence in biological samples, indicating that similar analytical methods could be used to study the physical and chemical properties of 5-Methoxy-N-methyl-N-isopropyltryptamine . Additionally, the placement of 5-MeO-DIPT into Schedule I of the Controlled Substances Act due to its psychoactive properties and potential for abuse suggests that 5-Methoxy-N-methyl-N-isopropyltryptamine may share similar properties and risks .

Scientific Research Applications

  • Forensics and Toxicology

    • 5-MeO-MiPT is also used in forensics and toxicology . It’s often analyzed in the context of substance abuse cases, where it may be identified in biological samples (like blood or urine).
    • The methods of application typically involve gas chromatography (GC) and liquid chromatography (LC), which are suitable techniques for analyzing this compound .
    • The outcomes of these analyses would be the identification and quantification of 5-MeO-MiPT in the samples, which could be used as evidence in forensic investigations .
  • Chemical Synthesis

    • 5-MeO-MiPT is the methyl isopropyl tryptamine base for a series of psychedelic designer drugs, including 5-methoxy MiPT and 4-hydroxy MiPT .
    • The methods of application typically involve chemical synthesis .
    • The outcomes of these syntheses would be the creation of new compounds for further research .

Safety And Hazards

5-MeO-MiPT is classified as a Combustible Solid under the Storage Class Code 11 . It has a hazard classification of STOT SE 3, indicating that it may cause drowsiness or dizziness . It is also associated with a risk to the central nervous system .

properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11(2)17(3)8-7-12-10-16-15-6-5-13(18-4)9-14(12)15/h5-6,9-11,16H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDOODBJFVUQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242114
Record name 5-Methoxy-N-methyl,N-isopropyl tryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-N-methyl-N-isopropyltryptamine

CAS RN

96096-55-8
Record name 5-Methoxy-N-methyl-N-(1-methylethyl)-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96096-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-N-methyl,N-isopropyl tryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096096558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-N-methyl,N-isopropyl tryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-N-methyl-N-(1-methylethyl)-1H-Indole-3-ethanamine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-METHOXY-N-METHYL-N-ISOPROPYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0P1807EUY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
D Fabregat-Safont, M Barneo-Muñoz… - … of Chromatography A, 2017 - Elsevier
… tryptamine, the 5-methoxy-N-methyl-N-isopropyltryptamine, which … 5-methoxy-N-methyl-N-isopropyltryptamine has been … of 5-methoxy-N-methyl-N-isopropyltryptamine has been studied …
Number of citations: 21 www.sciencedirect.com
T Kamata, M Katagi, H Kamata, A Miki… - Journal of health …, 2007 - jstage.jst.go.jp
… , which can discriminate 5-MeO-DIPT intake from those of other tryptamines, such as 5-methoxy-N,Ndipropyltryptamine (5-MeO-DPT) and 5-methoxyN-methyl-N-isopropyltryptamine (5-…
Number of citations: 4 www.jstage.jst.go.jp
D Zuba - Chromatographic Techniques in the Forensic Analysis …, 2018 - ndl.ethernet.edu.et
Tryptamine is the parent compound for one of the most popular families of the designer drugs. It is a monoamine alkaloid, and it is structurally similar to the amino acid tryptophan. …
Number of citations: 1 ndl.ethernet.edu.et
R Tittarelli, G Mannocchi, F Pantano… - Current …, 2015 - ingentaconnect.com
The definition New psychoactive substances (NPS) refers to emerging drugs whose chemical structures are similar to other psychoactive compounds but not identical, representing a “…
Number of citations: 174 www.ingentaconnect.com
S Malaca, AF Lo Faro, A Tamborra, S Pichini… - International Journal of …, 2020 - mdpi.com
Our understanding of tryptamines is poor due to the lack of data globally. Tryptamines currently are not part of typical toxicology testing regimens and their contribution to drug …
Number of citations: 36 www.mdpi.com
KE Grafinger, M Hädener, S König… - Drug testing and …, 2018 - Wiley Online Library
… The psychedelic and hallucinogenic drug 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) is chemically related to the naturally occurring tryptamine 5-MeO-DMT and is an …
MB Gatch, A Hoch, TM Carbonaro - ACS Pharmacology & …, 2020 - ACS Publications
… ), 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT, psilocetin, O-acetylpsilocin), 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT, ipracetin), 5-methoxy-N-methyl-N-isopropyltryptamine …
Number of citations: 6 pubs.acs.org
AT Caspar, JB Gaab, JA Michely… - Drug Testing and …, 2018 - Wiley Online Library
… Examples of tryptamines describedby them and subsequently appeared in case reports include 5-MeO-MIPT (5-methoxy-N-methyl-N-isopropyltryptamine)9 and 5-MeO-DIPT (5-methoxy…
M Taschwer, E Ebner, MG Schmid - Journal of Applied …, 2016 - japsonline.com
… (4-acetoxy-N,Ndiethyltryptamine), 5-MeO-MiPT (5-methoxy-N-methyl-Nisopropyltryptamine) were obtained from buybestrc.com. AMT (αmethyltryptamine) was from futurelabs.eu. DiBT (…
Number of citations: 11 japsonline.com
T Kamata, M Katagi, H Tsuchihashi - Forensic Toxicology, 2010 - Springer
… for another tryptamine-derived hallucinogen 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO… and 6-hydroxy-5-methoxy-Nmethyl-N-isopropyltryptamine were detected, but also their …
Number of citations: 26 link.springer.com

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